molecular formula C17H16Cl2N6O2 B2524322 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 1203253-92-2

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

Cat. No. B2524322
CAS RN: 1203253-92-2
M. Wt: 407.26
InChI Key: PPEXETYKJCUVJH-UHFFFAOYSA-N
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Description

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a useful research compound. Its molecular formula is C17H16Cl2N6O2 and its molecular weight is 407.26. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds with triazolo and pyridazine moieties, similar to the structure of the compound , have shown significant antimicrobial and antifungal properties. For instance, triazole derivatives, including those with piperazine and pyridazine components, have been synthesized and found to exhibit good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This suggests potential applications of such compounds in developing new antimicrobial agents.

Anticorrosive Properties

Research has also explored the anticorrosive potential of compounds with related structures, indicating their utility in protecting materials against corrosion. Novel antioxidant and anticorrosive additives for lubricating oils have been synthesized from compounds incorporating triazole rings, demonstrating the applicability of such chemical structures in enhancing the durability and performance of industrial materials (Habib et al., 2012).

Antidiabetic Potential

The triazolo-pyridazine moiety, as part of a compound's structure, has been evaluated for its antidiabetic potential, particularly in inhibiting dipeptidyl peptidase-4 (DPP-4), a target in diabetes management. Triazolo-pyridazine-6-yl-substituted piperazines have shown promising results in DPP-4 inhibition and insulinotropic activities, suggesting a role in developing antidiabetic therapies (Bindu et al., 2019).

Antihistaminic and Anti-inflammatory Activities

Compounds featuring piperazine and triazolo-pyridazine structures have been investigated for their antihistaminic activities and ability to inhibit eosinophil infiltration, indicating potential applications in treating allergic reactions and inflammation. For example, eosinophil infiltration inhibitors with antihistaminic activity have been synthesized, showing both antihistaminic and anti-inflammatory effects, which could be beneficial in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N6O2/c18-12-1-2-14(13(19)9-12)27-10-17(26)24-7-5-23(6-8-24)16-4-3-15-21-20-11-25(15)22-16/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEXETYKJCUVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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